molecular formula C12H13ClF3N3OS B15088201 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride

2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride

Cat. No.: B15088201
M. Wt: 339.77 g/mol
InChI Key: UZLHUCWIPQUUIT-UHFFFAOYSA-N
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Description

2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. This compound is known for its unique chemical structure, which includes an imidazole ring, a thioether linkage, and a trifluoromethyl-substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the thioether linkage and the trifluoromethyl-substituted phenyl group. The final step involves the formation of the hydrochloride salt.

    Imidazole Ring Formation: The imidazole ring can be synthesized through the reaction of ethylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Thioether Linkage Introduction: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound, such as thiourea, under basic conditions.

    Trifluoromethyl-Substituted Phenyl Group Addition: The trifluoromethyl-substituted phenyl group is introduced through a nucleophilic substitution reaction using a trifluoromethyl-substituted benzyl halide.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced to an imidazoline derivative using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl-substituted phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as nitrating agents or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogens (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Imidazoline derivatives

    Substitution: Nitrated or halogenated phenyl derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an enzyme inhibitor and receptor modulator in biochemical assays.

    Medicine: Preliminary studies suggest its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one

Uniqueness

2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Additionally, the thioether linkage provides a versatile site for further chemical modifications, enhancing its potential for diverse applications.

Properties

Molecular Formula

C12H13ClF3N3OS

Molecular Weight

339.77 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C12H12F3N3OS.ClH/c13-12(14,15)8-2-1-3-9(6-8)18-10(19)7-20-11-16-4-5-17-11;/h1-3,6H,4-5,7H2,(H,16,17)(H,18,19);1H

InChI Key

UZLHUCWIPQUUIT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl

Origin of Product

United States

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